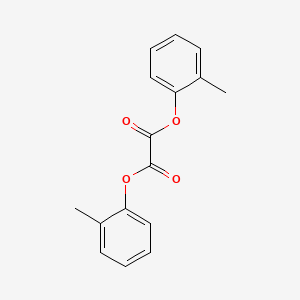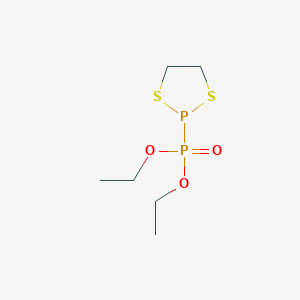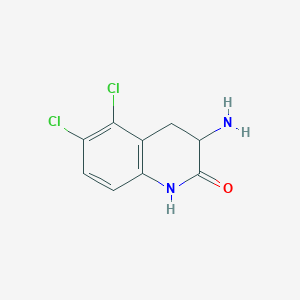![molecular formula C21H34N2 B14570023 1,1'-[(4-tert-Butylphenyl)methylene]dipiperidine CAS No. 61456-48-2](/img/structure/B14570023.png)
1,1'-[(4-tert-Butylphenyl)methylene]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(4-tert-Butylphenyl)methylene]dipiperidine is an organic compound that features a piperidine ring structure bonded to a tert-butylphenyl group
Preparation Methods
The synthesis of 1,1’-[(4-tert-Butylphenyl)methylene]dipiperidine typically involves the reaction of 4-tert-butylbenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-[(4-tert-Butylphenyl)methylene]dipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the phenyl group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-[(4-tert-Butylphenyl)methylene]dipiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged to enhance product performance.
Mechanism of Action
The mechanism of action of 1,1’-[(4-tert-Butylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-[(4-tert-Butylphenyl)methylene]dipiperidine can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound shares the tert-butylphenyl group but lacks the piperidine ring, resulting in different chemical and biological properties.
4-tert-Butylacetophenone: This compound also contains the tert-butylphenyl group but has an acetophenone moiety instead of the piperidine ring, leading to distinct reactivity and applications.
Properties
CAS No. |
61456-48-2 |
|---|---|
Molecular Formula |
C21H34N2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C21H34N2/c1-21(2,3)19-12-10-18(11-13-19)20(22-14-6-4-7-15-22)23-16-8-5-9-17-23/h10-13,20H,4-9,14-17H2,1-3H3 |
InChI Key |
DMCMIZFZDRIWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14569966.png)



![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)

![4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid](/img/structure/B14570003.png)
![1,1'-[(3-Methoxyphenyl)methylene]dipiperidine](/img/structure/B14570004.png)
![Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate](/img/structure/B14570006.png)
![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)
